(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of various agents to improve yield, purity, selectivity, and pharmacokinetic activity . For instance, the synthesis of 3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involved the use of CS2, potassium hydroxide, and ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1H and 13C NMR, FTIR spectroscopy, and MS . The structure of the single crystal is confirmed using X-ray diffraction . The optimal structure of the compound is calculated by DFT using the B3LYP functional group (based on 6-311G (2 d, p)) and compared with the structure determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied extensively . For example, the reaction of 3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involved heating at 55 °C with stirring for 16 hours .Physical and Chemical Properties Analysis
Thiazolidine motifs, which are present in “(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one”, are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Scientific Research Applications
Antimicrobial Agent
- Research Insight : Derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, a similar compound, exhibit significant antibacterial, antifungal, and antimycobacterial activities. These compounds have been tested against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis, as well as antifungal strains like Candida albicans and Aspergillus niger, showing moderate to excellent activity (B'Bhatt & Sharma, 2017).
Pharmacological Screening
- Research Insight : Certain derivatives containing the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety have been synthesized and tested for electrocardiographic, antiarrhythmic, and antihypertensive activities. The pharmacological studies suggest that these compounds' antiarrhythmic effects are related to their calcium ion channel antagonistic properties, and the presence of the thiazolidin-4-one moiety plays a crucial role in enhancing the antihypertensive effect (Bhalgat et al., 2014).
Synthesis and Structural Analysis
- Research Insight : The synthesis of 1,2-bis-[1,3-thiazolidin-3-yl]ethane derivatives, including the 2-phenylimino variant, and their antimicrobial activity against several microorganisms have been explored. These compounds have shown high antibacterial and antifungal activities, with some being more potent than standard treatments (Dawood & Abu-Deif, 2013).
Mobility of Methylene Group Hydrogen Atoms
- Research Insight : Studies on derivatives of 2-iminothiazolidin-4-one, including the 2-phenylimino variant, have shown that replacement of hydrogen at the endocyclic nitrogen atom increases the mobility of hydrogen atoms in the methylene group. This finding is significant for understanding the chemical behavior and reactivity of these compounds (Chizhevskaya et al., 1967).
Eco-Friendly Preparation
- Research Insight : An eco-friendly method for synthesizing derivatives of 2-iminothiazolidin-4-ones, including the 2-phenylimino variant, has been developed. This method involves a self-catalyzed reaction in water, offering an environmentally friendly approach for industrial purposes (Meng et al., 2012).
Anticancer Activity
- Research Insight : Certain analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) have demonstrated effective induction of apoptosis in cancer cells without affecting normal cells. These findings highlight the potential of thiazolidinone analogs in cancer treatment, especially in P-glycoprotein overexpressing refractory cancers (Wu et al., 2006).
Future Directions
The future directions for research on “(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one” could involve further exploration of its diverse applications in scientific research, as well as its potential biological activities. Further studies could also focus on improving the synthesis process to enhance yield, purity, selectivity, and pharmacokinetic activity .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19-16(21-14)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAJGEYVHZOYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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